Comparative Kinase Selectivity: SU-11752 vs. Wortmannin for PI3Kγ
SU-11752 and wortmannin exhibit equipotent inhibition of DNA-PK in enzymatic assays. However, they differ substantially in their off-target activity against the related lipid kinase PI3K p110γ. Wortmannin inhibits PI3Kγ at concentrations 100-fold lower than those required for DNA-PK inhibition, representing a significant selectivity liability. In contrast, SU-11752 requires a 500-fold higher concentration to inhibit PI3Kγ relative to its DNA-PK IC₅₀, establishing it as a markedly more selective tool compound for cellular studies where PI3K pathway confounding must be minimized [1].
| Evidence Dimension | Selectivity margin (IC₅₀ PI3Kγ / IC₅₀ DNA-PK) |
|---|---|
| Target Compound Data | SU-11752: DNA-PK IC₅₀ = 0.13 μM; PI3Kγ IC₅₀ = 1.1 μM |
| Comparator Or Baseline | Wortmannin: Equipotent for DNA-PK; PI3Kγ IC₅₀ is 100-fold lower than DNA-PK IC₅₀ |
| Quantified Difference | SU-11752 requires ~500-fold higher concentration for PI3Kγ vs. DNA-PK; Wortmannin inhibits PI3Kγ at 100-fold lower concentration |
| Conditions | In vitro enzymatic kinase inhibition assay |
Why This Matters
This 500-fold selectivity margin of SU-11752 reduces the risk of confounding phenotypic effects from PI3K pathway inhibition, enabling more confident attribution of cellular radiosensitization to DNA-PK blockade compared to less selective tools like wortmannin.
- [1] Ismail IH, Mårtensson S, Moshinsky D, Rice A, Tang C, Howlett A, McMahon G, Hammarsten O. SU11752 inhibits the DNA-dependent protein kinase and DNA double-strand break repair resulting in ionizing radiation sensitization. Oncogene. 2004 Jan 29;23(4):873-82. View Source
